molecular formula C17H18O3 B159777 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- CAS No. 134133-86-1

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-

Cat. No. B159777
M. Wt: 270.32 g/mol
InChI Key: NGOHUHGBLZKDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-, also known as TBOA, is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft.

Mechanism Of Action

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- acts by binding to the external surface of glutamate transporters and blocking the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.

Biochemical And Physiological Effects

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have a number of biochemical and physiological effects. It can increase the release of glutamate from presynaptic terminals, leading to an increase in excitatory synaptic transmission. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can also activate astrocytes, leading to an increase in the release of gliotransmitters. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transporters in the central nervous system. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can have off-target effects at high concentrations, leading to non-specific effects on synaptic transmission.

Future Directions

There are a number of future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic potential for a variety of neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other systems, such as the peripheral nervous system and the immune system. Finally, the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- in combination with other drugs or therapies could lead to new treatments for neurological disorders.

Synthesis Methods

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can be synthesized using a multi-step process that involves the coupling of 4-ethynylphenylboronic acid and 4-bromo-2-methyl-2-propenylbenzene, followed by the cyclization of the resulting intermediate with paraformaldehyde. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been widely used in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be effective in blocking glutamate transporters in vitro and in vivo, leading to an increase in extracellular glutamate levels and the activation of glutamate receptors. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

134133-86-1

Product Name

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-(2-methylprop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C17H18O3/c1-4-14-5-7-15(8-6-14)17-18-10-16(11-19-17,12-20-17)9-13(2)3/h1,5-8H,2,9-12H2,3H3

InChI Key

NGOHUHGBLZKDBW-UHFFFAOYSA-N

SMILES

CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Canonical SMILES

CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Other CAS RN

134133-86-1

synonyms

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-pr openyl)-

Origin of Product

United States

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